1-Methyl-7-(pyridazin-3-yl)-1,7-diazaspiro[4.4]nonane
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Overview
Description
1-Methyl-7-(pyridazin-3-yl)-1,7-diazaspiro[4.4]nonane is a spirocyclic compound featuring a unique structure that combines a pyridazine ring with a diazaspiro nonane core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-7-(pyridazin-3-yl)-1,7-diazaspiro[4.4]nonane typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridazine derivative with a suitable diazaspiro nonane precursor can be catalyzed by acids or bases to form the desired spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-7-(pyridazin-3-yl)-1,7-diazaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridazine ring .
Scientific Research Applications
1-Methyl-7-(pyridazin-3-yl)-1,7-diazaspiro[4.4]nonane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Methyl-7-(pyridazin-3-yl)-1,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets. For instance, as a FAAH inhibitor, it binds to the active site of the enzyme, preventing the breakdown of fatty acid amides and thereby modulating pain and inflammation pathways . The compound’s unique structure allows it to interact with various biological targets, making it a versatile molecule in drug discovery .
Comparison with Similar Compounds
7-Azaspiro[3.5]nonane: Another spirocyclic compound with similar biological activities.
1-Oxa-8-azaspiro[4.5]decane: Known for its potent FAAH inhibitory effects.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Exhibits antimicrobial and anticancer properties.
Uniqueness: 1-Methyl-7-(pyridazin-3-yl)-1,7-diazaspiro[4.4]nonane stands out due to its specific combination of a pyridazine ring and a diazaspiro nonane core, which imparts unique physicochemical properties and biological activities. Its ability to inhibit FAAH with high potency and selectivity makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
646056-29-3 |
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Molecular Formula |
C12H18N4 |
Molecular Weight |
218.30 g/mol |
IUPAC Name |
1-methyl-7-pyridazin-3-yl-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C12H18N4/c1-15-8-3-5-12(15)6-9-16(10-12)11-4-2-7-13-14-11/h2,4,7H,3,5-6,8-10H2,1H3 |
InChI Key |
FAKUAZZHTJYIHU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC12CCN(C2)C3=NN=CC=C3 |
Origin of Product |
United States |
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